What are the physical and chemical properties of H-D-Asp(OMe)-OMe.HCl?
What are the physical and chemical properties of H-D-Asp(OMe)-OMe.HCl?
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl, also known as D-Aspartic acid dimethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-aspartic acid. As a chiral building block, it serves as a valuable intermediate in the synthesis of peptidomimetics, pharmaceuticals, and other complex organic molecules. Its two ester functionalities and the primary amine offer multiple reaction sites for chemical modification. This guide provides a detailed overview of the known physical and chemical properties of H-D-Asp(OMe)-OMe.HCl, along with relevant experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
The physical and chemical properties of H-D-Asp(OMe)-OMe.HCl are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | dimethyl (2R)-2-aminobutanedioate;hydrochloride | [1] |
| Synonyms | H-D-Asp(OMe)-OMe HCl, D-Aspartic acid dimethyl ester hydrochloride | [1] |
| CAS Number | 69630-50-8 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₄ | [2] |
| Molecular Weight | 197.62 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 114-119 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [2][5] |
Spectroscopic and Purity Data
| Property | Value | Reference |
| ¹H NMR Spectrum | Consistent with structure | [2] |
| Purity (by NMR) | ≥97.0% | [2] |
| Optical Rotation | -11.5° (c=0.01 g/mL in H₂O at 20°C, 589 nm) | [2] |
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of aspartic acid dimethyl ester hydrochlorides. While the provided synthesis is for the L-isomer, the methodology is directly applicable to the synthesis of the D-isomer from D-aspartic acid.
Synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride
This procedure involves the esterification of D-aspartic acid using methanol and a suitable acid catalyst, such as hydrochloric acid or thionyl chloride.
Materials:
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D-Aspartic acid
-
Anhydrous Methanol
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Hydrochloric Acid (concentrated) or Thionyl Chloride
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Diethyl ether (or another suitable non-polar solvent for precipitation)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Ice bath
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Rotary evaporator
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-aspartic acid (1 equivalent) in anhydrous methanol.
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Acidification: Cool the suspension in an ice bath. Slowly add hydrochloric acid or thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.
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Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. This typically takes several hours.
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Work-up: Once the reaction is complete, remove the excess methanol using a rotary evaporator. The crude product will be a viscous oil or solid.
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Purification: To the crude product, add a small amount of methanol to dissolve it. Then, add a large excess of a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.
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Isolation and Drying: Collect the white precipitate by filtration, wash it with a small amount of the non-polar solvent, and dry it under vacuum to yield the final product, H-D-Asp(OMe)-OMe.HCl.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should be consistent with the structure of D-aspartic acid dimethyl ester hydrochloride. Key expected signals would include two singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH) and methylene (CH₂) protons of the aspartic acid backbone. A certificate of analysis for H-D-Asp(OMe)-OMe.HCl confirms that the ¹H NMR spectrum is consistent with its structure.[2]
Purity Analysis:
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The purity of the synthesized compound can be determined by NMR spectroscopy, with a typical purity of ≥97.0% being reported for commercially available products.[2]
Logical Workflow and Diagrams
The following diagram illustrates the general workflow for the synthesis and characterization of H-D-Asp(OMe)-OMe.HCl.
Caption: Synthesis and Characterization Workflow for H-D-Asp(OMe)-OMe.HCl.
Applications in Research and Development
H-D-Asp(OMe)-OMe.HCl is primarily utilized as a synthetic intermediate in several areas of chemical and pharmaceutical research:
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Peptide Synthesis: It serves as a building block for the incorporation of D-aspartic acid residues into peptides. The use of the D-enantiomer can enhance the proteolytic stability of the resulting peptides, a desirable property for therapeutic peptides.[3]
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Drug Discovery: As a chiral molecule, it is a precursor for the synthesis of various small molecule drug candidates. Its functional groups allow for diverse chemical transformations to build molecular complexity.
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Neuroscience Research: D-aspartic acid and its derivatives are of interest in neuroscience due to the role of D-aspartate as an endogenous neurotransmitter. This compound can be used to synthesize probes and analogues to study D-aspartate's physiological functions.[4]
